molecular formula C14H20N2OS B7529555 N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide

Cat. No. B7529555
M. Wt: 264.39 g/mol
InChI Key: QHCOBACWUAFSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide, also known as OI-TAC, is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of neuroscience and pharmacology due to its unique properties.

Mechanism of Action

The exact mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide is not fully understood. However, it is known to interact with certain receptors in the brain, including the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and the sigma-1 receptor. These receptors are involved in various physiological processes such as learning and memory, pain perception, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide has a number of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and reduce anxiety and depression symptoms in animal models. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide is its high potency and selectivity for certain receptors in the brain. This makes it a valuable tool for studying the physiological and biochemical effects of these receptors. However, due to its proprietary nature, the compound may be difficult to obtain for researchers who do not have access to the necessary equipment and expertise for synthesis.

Future Directions

There are many potential future directions for research involving N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action and its interactions with other receptors in the brain.
2. Development of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide as a therapeutic agent for the treatment of neurological disorders.
3. Exploration of the compound's potential as a tool for studying the role of certain receptors in the brain in various physiological processes.
4. Investigation of the safety and toxicity of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide in animal models and human clinical trials.
Conclusion:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide is a promising compound that has potential applications in the field of neuroscience and pharmacology. Its unique properties make it a valuable tool for studying the physiological and biochemical effects of certain receptors in the brain. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The exact method of synthesis is not widely available due to the proprietary nature of the process. However, it is known that the compound can be synthesized using a combination of organic chemistry techniques such as coupling reactions, hydrogenation, and cyclization.

Scientific Research Applications

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide has been studied extensively in the field of neuroscience and pharmacology due to its potential as a novel therapeutic agent. It has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-6-9-18-13(10)14(17)15-11-5-8-16-7-3-2-4-12(11)16/h6,9,11-12H,2-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOBACWUAFSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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